methanol](/img/structure/B14885456.png)
[4-(2-Methylpropoxy)phenyl](phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Isobutoxyphenyl)(phenyl)methanol is an organic compound with the molecular formula C₁₇H₂₀O₂ and a molecular weight of 256.3395 g/mol . It is a phenolic derivative, characterized by the presence of an isobutoxy group attached to the phenyl ring. This compound is primarily used in research settings and has various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-isobutoxyphenyl)(phenyl)methanol typically involves the protection of hydroxyl groups, bromination, etherification, and deprotection steps . One common method starts with p-methyl phenol as the raw material. The hydroxyl group is first protected, followed by bromination to introduce a bromine atom. The brominated intermediate then undergoes etherification to introduce the isobutoxy group. Finally, the protecting group is removed to yield the desired product.
Industrial Production Methods
While specific industrial production methods for (4-isobutoxyphenyl)(phenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Isobutoxyphenyl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
(4-Isobutoxyphenyl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It may be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (4-isobutoxyphenyl)(phenyl)methanol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific biological context and the nature of the interactions .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simpler phenolic compound with a hydroxyl group attached to a benzene ring.
(4-Isopropoxyphenyl)(phenyl)methanol: Similar in structure but with an isopropoxy group instead of an isobutoxy group.
(4-Methoxyphenyl)(phenyl)methanol: Contains a methoxy group instead of an isobutoxy group.
Uniqueness
(4-Isobutoxyphenyl)(phenyl)methanol is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature can lead to different physical properties and biological activities compared to similar compounds .
Propiedades
Fórmula molecular |
C17H20O2 |
|---|---|
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
[4-(2-methylpropoxy)phenyl]-phenylmethanol |
InChI |
InChI=1S/C17H20O2/c1-13(2)12-19-16-10-8-15(9-11-16)17(18)14-6-4-3-5-7-14/h3-11,13,17-18H,12H2,1-2H3 |
Clave InChI |
OKODQRDLCOIERQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC=C(C=C1)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885373.png)
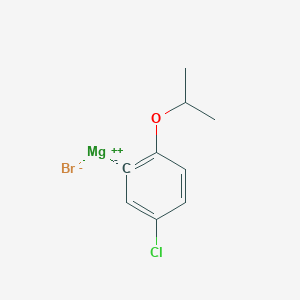
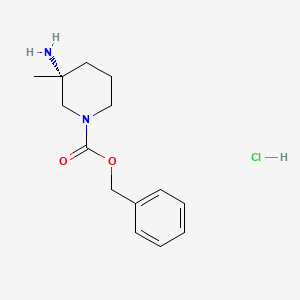
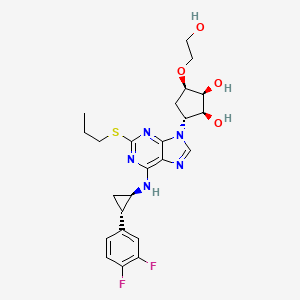
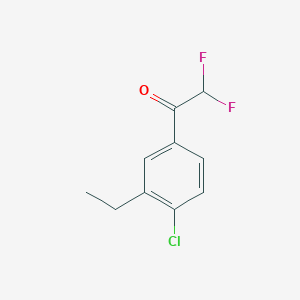
![ethyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14885401.png)
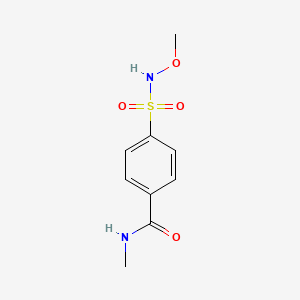
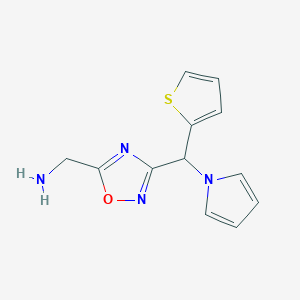
![4-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885420.png)
![Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate](/img/structure/B14885427.png)
![3-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14885428.png)
![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14885440.png)
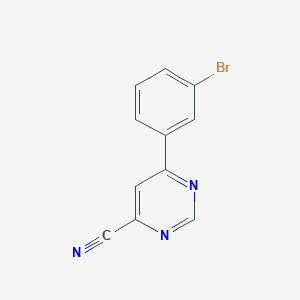
![2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14885460.png)
